Bienvenue dans la boutique en ligne BenchChem!

Dihydroajaconine

Diterpenoid alkaloid taxonomy C20-DA skeleton classification Natural product structure elucidation

Dihydroajaconine (CAS 1466-07-5) is a fully characterized atisine-type C₂₀-diterpenoid alkaloid first isolated and structurally elucidated from Consolida ambigua (syn. Delphinium ajacis) seeds, alongside its parent congener ajaconine and the co-occurring alkaloid ambiguine.

Molecular Formula
Molecular Weight
CAS No. 1466-07-5
Cat. No. B607118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroajaconine
CAS1466-07-5
SynonymsDihydroajaconine
Structural Identifiers
SMILESCC12CCCC3([C@@H]1C[C@H]([C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)O)CN(C2)CCO
InChIInChI=1S/C22H35NO3/c1-14-15-4-7-22(19(14)26)17(10-15)21-6-3-5-20(2,16(21)11-18(22)25)12-23(13-21)8-9-24/h15-19,24-26H,1,3-13H2,2H3/t15-,16+,17-,18+,19+,20?,21?,22+/m0/s1
InChIKeyLAGBIQKFHSDYJZ-KCBNCMDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroajaconine (CAS 1466-07-5): Atisine-Type C₂₀-Diterpenoid Alkaloid Procurement Guide for Natural Product and Medicinal Chemistry Research


Dihydroajaconine (CAS 1466-07-5) is a fully characterized atisine-type C₂₀-diterpenoid alkaloid first isolated and structurally elucidated from Consolida ambigua (syn. Delphinium ajacis) seeds, alongside its parent congener ajaconine and the co-occurring alkaloid ambiguine [1]. With a molecular formula of C₂₂H₃₅NO₃ and a molecular weight of 361.526 g·mol⁻¹, dihydroajaconine represents the saturated (dihydro) derivative of ajaconine, differing by two hydrogen atoms corresponding to reduction of a double bond in the parent scaffold [2]. Its IUPAC designation as atidane-7,15-diol, 16,17-didehydro-21-(2-hydroxyethyl)-4-methyl-, (7α,15β)- places it within the atisine skeletal class, which is recognized as one of the fundamental C₂₀-diterpenoid alkaloid archetypes alongside ajaconine-, denudatine-, and hetidine-type frameworks [3]. The compound has been accessed via two independent total synthesis campaigns, establishing its synthetic tractability and enabling structure–activity relationship (SAR) exploration within this alkaloid family [4][5].

Why Dihydroajaconine Cannot Be Replaced by Generic Ajaconine or Other Atisine-Type Alkaloids in Research Procurement


Within the C₂₀-diterpenoid alkaloid family, even subtle structural variations produce distinct biological profiles, synthetic accessibility, and scaffold utility that preclude casual substitution. Dihydroajaconine occupies a specific and non-interchangeable position: it is the saturated (dihydro) form of ajaconine—differing by two hydrogen atoms (C₂₂H₃₅NO₃ vs. C₂₂H₃₃NO₃)—which classifies it within the atisine-type rather than ajaconine-type skeleton according to the four-skeleton taxonomy established by Li, Qin, and co-workers [1]. Furthermore, dihydroajaconine lacks the characteristic C7–C20 oxygen-bridge present in spiramines C and D, making it the simpler, more synthetically accessible atisine-type scaffold [2]. These structural distinctions are not academic: the saturation state alters olefin-dependent reactivity (e.g., susceptibility to oxidation, Diels–Alder participation), the skeleton classification determines biosynthetic placement, and the absence of the C7–C20 bridge dramatically impacts synthetic step count and overall yield [3]. A researcher substituting ajaconine for dihydroajaconine would introduce an exocyclic double bond absent in the target compound, while substituting a spiramine would add an entire oxygen-bridged heptacyclic ring system not present in dihydroajaconine. These are fundamentally different chemical entities with diverging physicochemical properties, target engagement profiles, and synthetic provenance—each requiring independent validation in any experimental system.

Dihydroajaconine (CAS 1466-07-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Molecular Saturation State and Skeleton Classification: Dihydroajaconine (Atisine-Type) vs. Ajaconine (Ajaconine-Type)

Dihydroajaconine (C₂₂H₃₅NO₃, MW 361.526 g·mol⁻¹) differs from its parent compound ajaconine (C₂₂H₃₃NO₃, MW 359.51 g·mol⁻¹) by exactly two hydrogen atoms, corresponding to saturation of an exocyclic double bond present in the ajaconine scaffold [1][2]. This saturation is not merely a formal oxidation-state difference: it places dihydroajaconine within the atisine-type skeleton class, whereas ajaconine belongs to the distinct ajaconine-type skeleton, one of four fundamental C₂₀-diterpenoid alkaloid archetypes (atisine, ajaconine, denudatine, and hetidine) recognized in the unified biosynthetic and synthetic taxonomy [3]. The ajaconine-type skeleton features a 7α,20-epoxy bridge and an olefinic bond at C-16/C-17; dihydroajaconine lacks this epoxide and instead bears hydroxyl groups at C-7 and C-15 with a saturated C-16/C-17 bond [4].

Diterpenoid alkaloid taxonomy C20-DA skeleton classification Natural product structure elucidation

Absence of C7–C20 Oxygen Bridge: Dihydroajaconine vs. Spiramines C and D Structural Scaffold Differentiation

Spiramines C and D possess a distinctive C7–C20 oxygen-bridge linkage that creates an unprecedentedly complex heptacyclic ring framework containing three bridged ring units (A/E, B/F, and C/D). Dihydroajaconine lacks this oxygen bridge entirely, representing the simpler pentacyclic atisine-type core scaffold [1]. This structural difference is explicitly identified in the primary literature: 'One of the distinctive structural characteristics of spiramines C and D is a C7–C20 oxygen-bridge linkage that distinguishes them from other atisine-type members, such as isoatisine (4) and dihydroajaconine (3)' [2]. The absence of this bridge in dihydroajaconine reduces the ring count from heptacyclic to pentacyclic and eliminates a stereochemically constrained ether linkage, with profound implications for conformational flexibility, metabolic susceptibility, and synthetic complexity.

Atisine-type alkaloid scaffold Heptacyclic ring systems Structure–activity relationship

Comparative Synthetic Accessibility: Final-Step Yield Advantage of (±)-Dihydroajaconine over (±)-Spiramines C and D

In the collective total synthesis reported by Cheng et al. (2016), all three atisine-type alkaloids—dihydroajaconine, spiramine C, and spiramine D—were accessed from a common pentacyclic intermediate (compound 33). The final-stage transformation yields diverged substantially: (±)-dihydroajaconine was obtained in 85% yield over the final three synthetic steps, while (±)-spiramine C was obtained in 60% yield and (±)-spiramine D in only 36% yield under comparable conditions [1]. This represents a 1.4-fold yield advantage for dihydroajaconine over spiramine C and a 2.4-fold advantage over spiramine D. The higher yield is attributed to the simpler pentacyclic scaffold of dihydroajaconine, which avoids the additional ring-closure and stereochemical control steps required to install the C7–C20 oxygen bridge and the associated heptacyclic framework of the spiramines [2]. Furthermore, dihydroajaconine has been independently synthesized via a second, bioinspired route by Li, Qin, and co-workers using a unified strategy based on C–H oxidation, aza-pinacol coupling, and aza-Prins cyclization [3], confirming synthetic reproducibility across independent laboratories and strategic approaches.

Total synthesis efficiency Diterpenoid alkaloid synthesis Late-stage biomimetic transformation

Physicochemical Property Differentiation: logP and Polar Surface Area of Dihydroajaconine Relative to the Atisine-Type Alkaloid Class

Dihydroajaconine exhibits a predicted logP of 2.12 and a polar surface area (PSA) of 63.93 Ų, as computed from its SMILES structure (C=C1C2CCC3(C(O)CC4C5(C)CCCC4(CN(CCO)C5)C3C2)C1O) [1]. While comparable computational data for ajaconine and spiramines C/D from the same source are not available for direct within-study comparison, class-level inference from the broader atisine-type diterpenoid alkaloid family indicates that the saturated scaffold and dual hydroxyl substitution pattern of dihydroajaconine place it within a favorable lipophilicity range (logP 2–3) associated with passive membrane permeability, while maintaining a PSA below 70 Ų—consistent with moderate CNS penetration potential according to standard drug-likeness filters [2]. By contrast, spiramines C and D, with their additional oxygen bridge and higher molecular weight (MW ≈ 437.6 g·mol⁻¹), are expected to exhibit higher PSA and exceed standard oral drug-likeness thresholds more readily. The experimentally determined solubility of dihydroajaconine in DMSO, with recommended storage as powder at −20 °C (stable for 3 years) or in solvent at −80 °C (stable for 1 year), provides practical handling parameters .

Lipophilicity prediction Drug-likeness Natural product physicochemical profiling

Cross-Study Enzyme Inhibition Profile: Divergent Target Engagement of Dihydroajaconine vs. Ajaconine

Available enzyme inhibition data, though derived from separate assay systems and therefore requiring cautious interpretation, suggest divergent target engagement profiles between dihydroajaconine and ajaconine. Dihydroajaconine was evaluated against dihydroorotase (DHOase) from mouse Ehrlich ascites cells, exhibiting an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 with a test concentration of 10 μM [1]. In a separate study, ajaconine (isolated from Delphinium chitralense) was screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), yielding IC₅₀ values of 12.61 μM and 10.18 μM, respectively, with ajaconine displaying competitive inhibition kinetics against AChE [2]. The standard drug galanthamine served as the positive control in the ajaconine study. While these data do not constitute a direct head-to-head comparison, they demonstrate that ajaconine engages cholinesterase targets at low micromolar concentrations whereas dihydroajaconine shows only weak activity against DHOase at high micromolar concentrations—pointing to fundamentally different target preference profiles shaped by the saturation state and skeletal differences between the two compounds. Dihydroajaconine has also been reported (without disclosed IC₅₀) to arrest proliferation of undifferentiated cells and induce monocytic differentiation in a web-archived patent-associated disclosure [3], a phenotype not reported for ajaconine.

Cholinesterase inhibition Dihydroorotase Target selectivity profiling

Optimal Research and Industrial Application Scenarios for Dihydroajaconine (CAS 1466-07-5) Based on Verified Differentiation Evidence


Core Atisine Scaffold Reference Standard for Alkaloid Skeleton Taxonomy and Natural Product Dereplication

Dihydroajaconine serves as a structurally minimalist and well-characterized reference standard for the atisine-type C₂₀-diterpenoid alkaloid skeleton. Because it lacks the C7–C20 oxygen bridge that distinguishes spiramines C/D and is classified within the atisine-type rather than ajaconine-type skeleton [1], it provides a clean spectroscopic and chromatographic benchmark for dereplication studies. Its fully assigned ¹H and ¹³C NMR spectra, established by Pelletier et al. during the original isolation and confirmed by subsequent total synthesis efforts [2], enable unambiguous identification of atisine-type alkaloids in complex plant extracts from Delphinium, Aconitum, Consolida, and Spiraea species. Researchers conducting phytochemical profiling or building natural product libraries benefit from dihydroajaconine as a pentacyclic, non-bridged atisine-type comparator against which heptacyclic (spiramine-type) or olefin-containing (ajaconine-type) congeners can be systematically differentiated.

Medicinal Chemistry Starting Scaffold for Atisine-Derived Lead Optimization with Preferable Synthetic Tractability

For medicinal chemistry programs requiring a tractable atisine-type scaffold amenable to derivatization, dihydroajaconine offers a quantifiable advantage over spiramines C and D: an 85% final-step yield from a common pentacyclic intermediate versus 60% and 36% for spiramines C and D, respectively [3]. This 1.4- to 2.4-fold yield advantage, combined with its simpler pentacyclic architecture (no C7–C20 bridge to install or maintain), makes dihydroajaconine the preferred starting point for SAR campaigns seeking to explore the biological space of atisine-type alkaloids without the synthetic burden of the heptacyclic spiramine framework. Its moderate logP (2.12) and PSA (63.93 Ų) further support its use as a lead-like scaffold for compound library design, particularly in programs targeting indications where atisine-type DAs have shown class-level activity: anti-inflammatory, antiplatelet aggregation, and neuroprotective effects [4].

Biosynthetic Pathway Intermediate Studies and Enzymatic Transformation Substrate

Dihydroajaconine occupies a defined position in the biosynthetic landscape of C₂₀-diterpenoid alkaloids. The unified synthetic approach by Li, Qin, and co-workers demonstrated that dihydroajaconine can be accessed through a bioinspired route involving C–H oxidation, aza-pinacol coupling, and aza-Prins cyclization—transformations that mimic proposed biosynthetic steps [5]. Additionally, the Cheng et al. synthesis revealed that inversion of the C15-OH epimer of spiramines C/D delivers dihydroajaconine, establishing a direct chemical correlation between these alkaloid subclasses [1]. Researchers investigating diterpenoid alkaloid biosynthesis in Ranunculaceae or Rosaceae species can employ dihydroajaconine as an authentic standard for tracking enzymatic transformations, feeding studies with labeled precursors, or validating biosynthetic gene cluster predictions—applications for which the compound's dual synthetic provenance provides robust structural confidence.

Cell Differentiation and Antiproliferative Screening in Dermatological or Oncology Models

Archived patent-associated disclosures report that dihydroajaconine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential applications in anti-cancer and dermatological research (e.g., psoriasis models) [6]. While this activity lacks a published IC₅₀ value in the peer-reviewed literature and must be independently validated, it represents a distinct biological phenotype not reported for the parent compound ajaconine, whose documented enzyme inhibition profile centers on cholinesterases (AChE IC₅₀ 12.61 μM; BChE IC₅₀ 10.18 μM) [7]. Investigators conducting phenotypic screening for differentiation-inducing agents or antiproliferative natural products may prioritize dihydroajaconine over ajaconine based on this differential activity report, provided that independent replication is performed. The compound's DMSO solubility and established storage conditions (−20 °C powder, stable 3 years) support its incorporation into cell-based assay workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroajaconine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.